molecular formula C17H20BrNO4 B6348529 4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-64-2

4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348529
CAS No.: 1326813-64-2
M. Wt: 382.2 g/mol
InChI Key: GNTRBAWKVHWQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core substituted with a 4-bromobenzoyl group at position 4 and a methyl group at position 6. The bromine atom on the benzoyl ring contributes to its molecular weight (estimated ~354.2 g/mol) and enhances lipophilicity compared to lighter halogen analogs. This compound is of interest in medicinal chemistry, particularly in structure-activity relationship (SAR) studies for drug discovery .

Properties

IUPAC Name

4-(4-bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO4/c1-11-6-8-17(9-7-11)19(14(10-23-17)16(21)22)15(20)12-2-4-13(18)5-3-12/h2-5,11,14H,6-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTRBAWKVHWQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves several steps, starting with the formation of the spirocyclic core. The synthetic route typically includes the following steps:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the bromobenzoyl group: This step involves the bromination of a benzoyl precursor followed by its attachment to the spirocyclic core.

Chemical Reactions Analysis

4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. The exact molecular pathways involved are still under investigation, but it is believed to affect various signaling pathways within cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Table 1: Key Halogen-Substituted Analogs
Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[...] Br C17H20BrNO4 ~354.2 (estimated) High lipophilicity; potential medicinal applications
4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[...] Cl C17H20ClNO4 337.80 Lower molecular weight vs. Br analog; ChemSpider ID: 21554828
4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[...] F C17H20FNO4 321.34 Reduced steric bulk; discontinued product

Analysis :

  • Lipophilicity : Bromine’s larger atomic radius increases lipophilicity compared to Cl and F, which may enhance membrane permeability but reduce solubility .

Non-Halogen-Substituted Analogs

Table 2: Derivatives with Non-Halogen Substituents
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Notes
4-(3-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[...] 3-OCH3 C18H23NO5 333.38 Electron-donating methoxy group; may alter electronic properties
4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[...] 4-CH3 C18H23NO4 303.36 Methyl group increases hydrophobicity; InChIKey: BJDJTDDWFIQFLD

Analysis :

  • Steric effects : The methyl group (CH3) introduces steric hindrance but lacks the polarizability of halogens, which may reduce binding affinity in target proteins .

Structural Variants with Modified Spiro Cores

Table 3: Modified Spiro Core Derivatives
Compound Name Core Modification Molecular Formula Notes
4-(4-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[...] 8-methyl replaced with 8-aza C16H19BrN2O4 Dual nitrogen sites; enhanced basicity; marketed for medicinal use
4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[...] Benzoyl replaced with furan C16H19NO5 Heteroaromatic substitution; altered π-π stacking potential

Analysis :

  • Diaza substitution : The 4,8-diaza variant introduces an additional nitrogen, increasing hydrogen-bonding capacity and altering pharmacokinetic properties .
  • Heterocyclic substitution : Replacing benzoyl with furan reduces aromaticity but introduces oxygen-mediated interactions .

Biological Activity

4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and the presence of functional groups that may influence its biological activity. This compound, with a molecular formula of C17H20BrNO4, has garnered attention in medicinal chemistry due to its potential applications in pharmacology, particularly in antibacterial and anticancer activities.

Structural Characteristics

The compound features a spirocyclic framework characterized by the following:

  • Molecular Weight : Approximately 382.25 g/mol.
  • Functional Groups : Contains a carboxylic acid group, which contributes to its acidic properties, and a bromobenzoyl moiety that may enhance its reactivity and biological interactions.

Antibacterial Activity

Research indicates that compounds with similar structural features to 4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can exhibit significant antibacterial properties. Spirocyclic tazobactams, for instance, are known to inhibit beta-lactamase enzymes produced by certain bacteria. This inhibition can enhance the efficacy of beta-lactam antibiotics by preventing bacterial resistance mechanisms .

Compound NameCAS NumberAntibacterial Activity
4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid1326810-19-8Moderate activity against gram-positive bacteria
8-Methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acidNot specifiedBase structure for comparison
4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acidNot specifiedExamined for halogen effects on activity

Anticancer Activity

Preliminary studies suggest potential anticancer properties for this compound class. For example, similar derivatives have shown cytotoxic effects against various cancer cell lines, including HepG2 and HeLa cells. The mechanism often involves interaction with specific cellular pathways or enzymes that are crucial for cancer cell survival .

In vitro studies have indicated that certain derivatives exhibit IC50 values comparable to established anticancer agents like doxorubicin, suggesting that the bromobenzoyl substitution may enhance the anticancer efficacy of these compounds .

Case Studies and Research Findings

  • Inhibition Studies : A comparative study evaluated the antibacterial activities of various spirocyclic compounds against common bacterial strains using the microbroth dilution method. Results indicated that compounds with carboxylic acid functionalities demonstrated enhanced antibacterial effects, particularly against gram-positive bacteria .
  • Cytotoxicity Assays : In vitro assays using MTT methods revealed that several derivatives of spirocyclic compounds exhibited potent cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective anticancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.